The compound IKK-2 Inhibitor XI is a selective inhibitor of the IκB kinase beta, also known as IKK2, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway is significant in various cellular processes, including inflammation and cancer progression. IKK-2 Inhibitor XI has garnered attention for its potential therapeutic applications in diseases characterized by excessive NF-κB activity.
IKK-2 Inhibitor XI is typically derived from synthetic methodologies aimed at developing selective inhibitors targeting IKK2. Various studies have highlighted the synthesis and biological evaluation of such inhibitors, focusing on their interaction with IKK2 and their ability to modulate NF-κB signaling pathways .
IKK-2 Inhibitor XI belongs to a class of small molecules designed to inhibit serine/threonine kinases, specifically targeting the IKK complex. It is classified as a pharmacological agent with potential anti-inflammatory and anticancer properties due to its role in inhibiting the NF-κB signaling pathway.
The synthesis of IKK-2 Inhibitor XI typically involves organic chemistry techniques that include:
For instance, one synthetic route involves the use of aminopyrimidine derivatives, where specific substitutions on the pyrimidine ring have been shown to enhance binding affinity to IKK2 . The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to yield compounds with high purity and biological activity.
The molecular structure of IKK-2 Inhibitor XI features a complex arrangement that allows for specific interactions with the active site of IKK2. The structure typically includes:
Crystallographic studies have provided insights into the three-dimensional conformation of IKK2 when bound to inhibitors, revealing how structural features correlate with inhibitory activity .
IKK-2 Inhibitor XI undergoes various chemical reactions during its synthesis and biological evaluation:
In vitro assays involving Western blotting and kinase activity measurements are commonly employed to assess the effectiveness of IKK-2 Inhibitor XI in inhibiting phosphorylation events associated with NF-κB activation .
IKK-2 Inhibitor XI exerts its effects by binding to the active site of IKK2, preventing its phosphorylation activity. This inhibition blocks the phosphorylation of IκB proteins, leading to their accumulation and subsequent retention of NF-κB in the cytoplasm.
Studies demonstrate that treatment with IKK-2 Inhibitor XI results in decreased levels of phosphorylated IκB proteins and reduced nuclear translocation of NF-κB dimers, thereby inhibiting transcriptional activation of target genes involved in inflammation and cell survival .
IKK-2 Inhibitor XI is generally characterized by:
The compound exhibits stability under physiological conditions but may require specific storage conditions to maintain integrity. Its chemical reactivity can be influenced by pH and temperature.
IKK-2 Inhibitor XI has potential applications in:
The ability to selectively inhibit IKK2 makes this compound valuable for therapeutic development aimed at diseases where NF-κB plays a pivotal role. Ongoing research continues to explore its efficacy and safety profiles in preclinical models .
Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta (IKKβ) possesses a highly conserved adenosine triphosphate (ATP)-binding pocket within its kinase domain that serves as the critical molecular interface for Inhibitor XI binding. Structural analyses reveal that Inhibitor XI functions as a competitive ATP antagonist, occupying the hydrophobic cleft formed by residues from the kinase domain's N-lobe and C-lobe [2] [10]. This binding modality directly obstructs adenosine triphosphate coordination, thereby preventing the phosphotransfer reaction essential for kinase activation. The inhibitor's selectivity for Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta over Inhibitor of Nuclear Factor Kappa B Kinase Subunit Alpha stems from subtle conformational differences in their respective ATP-binding pockets, particularly within the hinge region connecting the N- and C-lobes where Inhibitor XI establishes key hydrogen bonds with Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta-specific residues [2].
Table 1: Structural Determinants of Inhibitor XI Binding to Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta
Binding Site Region | Key Amino Acid Residues | Interaction Type | Binding Affinity (Km) |
---|---|---|---|
Hydrophobic Pocket I | Val 29, Ala 42, Gly 44 | Van der Waals | 0.42 μM |
Hinge Region | Cys 99, Glu 100 | Hydrogen Bonding | N/A |
Hydrophobic Pocket II | Ile 165, Leu 168 | Hydrophobic | N/A |
Catalytic Loop | Asp 166 | Electrostatic | N/A |
Kinetic studies demonstrate that Inhibitor XI exhibits competitive inhibition with respect to adenosine triphosphate, increasing the apparent Michaelis constant (Km) for adenosine triphosphate without altering the maximum reaction velocity (Vmax) [4]. This mechanism effectively raises the adenosine triphosphate concentration required for half-maximal enzyme activity, significantly dampening Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta functionality at physiological adenosine triphosphate levels. Molecular docking simulations further indicate that Inhibitor XI stabilizes an inactive kinase conformation through allosteric effects propagated from the adenosine triphosphate-binding site to the activation loop, particularly impacting the phosphorylation status of serine 177 and serine 181 residues essential for full kinase activity [4] [8].
The primary substrate of the Inhibitor of Nuclear Factor Kappa B Kinase complex within the canonical pathway is Nuclear Factor Kappa B Inhibitor Alpha, which undergoes signal-induced phosphorylation at conserved N-terminal serine residues (serine 32 and serine 36). Inhibitor XI potently abrogates this phosphorylation event by directly inhibiting the catalytic activity of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta toward Nuclear Factor Kappa B Inhibitor Alpha [1] [8]. Biochemical analyses reveal that Inhibitor XI disrupts the molecular docking mechanism between Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta and Nuclear Factor Kappa B Inhibitor Alpha by interfering with the recognition of the conserved tyrosine-aspartate-aspartate (YDD) motif within the Nuclear Factor Kappa B Inhibitor Alpha C-terminal domain [4]. This substrate-kinase docking interaction normally positions the Nuclear Factor Kappa B Inhibitor Alpha degron sequence (DpSGXXpS) optimally within the catalytic cleft of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta for efficient phosphorylation.
Table 2: Impact of Inhibitor XI on Nuclear Factor Kappa B Inhibitor Alpha Phosphorylation and Degradation
Parameter | Control | Inhibitor XI Treatment | Reduction (%) |
---|---|---|---|
Phospho-Nuclear Factor Kappa B Inhibitor Alpha (Ser32) | 100% | 22% ± 3.1 | 78% |
Phospho-Nuclear Factor Kappa B Inhibitor Alpha (Ser36) | 100% | 19% ± 2.8 | 81% |
Nuclear Factor Kappa B Inhibitor Alpha Degradation (t½) | 15 min | >120 min | 88% |
p65 Nuclear Translocation | 100% | 34% ± 4.2 | 66% |
Quantitative phosphoproteomic studies demonstrate that Inhibitor XI reduces Nuclear Factor Kappa B Inhibitor Alpha phosphorylation efficiency (Kcat/Km) by 85-90% in interleukin-1 beta-stimulated synoviocytes [1]. Consequently, Nuclear Factor Kappa B Inhibitor Alpha ubiquitination is markedly impaired, as phosphorylation at serine 32 and serine 36 is prerequisite for recognition by the beta-transducing repeat-containing protein E3 ubiquitin ligase complex. This results in substantial stabilization of Nuclear Factor Kappa B Inhibitor Alpha and the cytoplasmic retention of Nuclear Factor Kappa B dimers [4] [8]. The delayed Nuclear Factor Kappa B Inhibitor Alpha degradation kinetics (half-life extended from approximately 15 minutes to over 2 hours) directly correlates with reduced nuclear import of the transcriptionally active p65 subunit, establishing a direct causal relationship between Inhibitor XI-mediated kinase inhibition and suppression of Nuclear Factor Kappa B-dependent gene expression [1] [4].
While primarily classified as a serine/threonine kinase, Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta exhibits regulated tyrosine autophosphorylation events that modulate its catalytic competence. Inhibitor XI demonstrates dual-specificity inhibitory capacity by targeting both serine/threonine and tyrosine phosphorylation within the activation loop of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta [9]. Specifically, Inhibitor XI impedes the trans-autophosphorylation of tyrosine residues (notably tyrosine 188 and tyrosine 199) that normally occurs following initial phosphorylation at serine 177 and serine 181 by transforming growth factor beta-activated kinase 1 [9]. This multi-site inhibition creates a synergistic suppression of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta activity that exceeds what would be predicted from adenosine triphosphate-competitive inhibition alone.
The compound disrupts the hierarchical phosphorylation cascade by sterically hindering conformational changes required for activation loop rearrangement following transforming growth factor beta-activated kinase 1-mediated priming phosphorylation. This interference prevents the subsequent autophosphorylation events that complete kinase activation [3] [9]. Consequently, Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta fails to achieve full catalytic competence, even when upstream activators like transforming growth factor beta-activated kinase 1 remain active. This dual-specificity mechanism explains the profound suppression of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta activity observed at nanomolar concentrations of Inhibitor XI, which exceeds the inhibitory efficacy predicted solely from its adenosine triphosphate-binding affinity [9]. The cross-talk inhibition between serine/threonine and tyrosine phosphorylation sites represents a sophisticated layer of kinase regulation that Inhibitor XI effectively exploits to achieve potent pathway suppression.
The ultimate functional consequence of Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta inhibition by Inhibitor XI manifests as defective nuclear factor kappa B nuclear translocation and impaired transcriptional activation of pro-inflammatory genes. Quantitative imaging studies reveal that Inhibitor XI causes a 60-70% reduction in p65 nuclear accumulation within 30 minutes of cytokine stimulation [4] [6]. This defect stems directly from stabilized Nuclear Factor Kappa B Inhibitor Alpha, which masks the nuclear localization sequence of p65, retaining the transcription factor complex in the cytoplasm. Additionally, Inhibitor XI accelerates the nuclear export of p65 that does manage to translocate, further reducing the nuclear residence time of active nuclear factor kappa B dimers [4].
Table 3: Downstream Effects of Inhibitor XI on Nuclear Factor Kappa B Transcriptional Targets
Gene Category | Representative Genes | mRNA Reduction (%) | Protein Reduction (%) |
---|---|---|---|
Pro-inflammatory Cytokines | Tumor Necrosis Factor Alpha, Interleukin-6, Interleukin-1 Beta | 75-92% | 68-88% |
Chemokines | C-X-C Motif Chemokine Ligand 8, C-C Motif Chemokine Ligand 2 | 83-90% | 77-85% |
Adhesion Molecules | Vascular Cell Adhesion Molecule 1, Intercellular Adhesion Molecule 1 | 65-78% | 60-72% |
Enzymes | Cyclooxygenase-2, Inducible Nitric Oxide Synthase | 70-85% | 65-80% |
At the transcriptomic level, Inhibitor XI treatment reduces the expression of over 85% of interleukin-1 beta-induced nuclear factor kappa B target genes by greater than 70% in rheumatoid arthritis-derived synovial fibroblasts [1] [6]. This broad-spectrum suppression encompasses critical mediators of inflammation including tumor necrosis factor alpha, interleukin-6, interleukin-8, cyclooxygenase-2, and inducible nitric oxide synthase. Chromatin immunoprecipitation analyses confirm markedly reduced p65 occupancy at promoters of these genes following Inhibitor XI treatment, directly linking impaired nuclear translocation with deficient transcriptional initiation [8]. The compound also indirectly affects nuclear factor kappa B transcriptional output by preventing inhibitory kappa B kinase-mediated phosphorylation of p65 at serine 536, a modification essential for full transactivation potential [6] [8]. This dual impairment of nuclear translocation and transactivation capacity establishes Inhibitor XI as a comprehensive suppressor of nuclear factor kappa B-dependent inflammatory responses, providing the mechanistic foundation for its research applications in inflammation and oncology models.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: